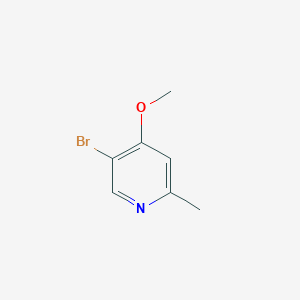
5-Bromo-4-methoxy-2-methylpyridine
Vue d'ensemble
Description
5-Bromo-4-methoxy-2-methylpyridine is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 . It is a solid substance at 20°C and should be stored at temperatures between 0-10°C . It is used as an important intermediate in organic synthesis, with applications in pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . One study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another study reports an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methoxy-2-methylpyridine consists of a six-membered pyridine ring substituted with a bromo group at the 5-position, a methoxy group at the 4-position, and a methyl group at the 2-position .
Physical And Chemical Properties Analysis
5-Bromo-4-methoxy-2-methylpyridine is a solid substance at 20°C with a melting point of 36.0 to 40.0 °C .
Applications De Recherche Scientifique
Synthesis and Chemical Modification
Selective Bromination : 5-Bromo-4-methoxy-2-methylpyridine can be obtained through the selective bromination of 2-methoxy-6-methylpyridine. This process allows for the regioselective introduction of various electrophiles, expanding its utility in chemical synthesis (Gray, Konopski, & Langlois, 1994).
Synthesis of Pyridine Derivatives : The compound is used in synthesizing novel pyridine derivatives through the Suzuki cross-coupling reaction. These derivatives have been studied for their potential applications in fields like materials science and medicinal chemistry (Ahmad et al., 2017).
Functionalised Pyridines Synthesis : It is involved in the efficient synthesis of functionalised 2-methoxypyridines. These pyridines have applications in the synthesis of various bicyclic δ-lactams, showcasing its role in advanced organic synthesis (Sośnicki, 2009).
Photodynamic Therapy and Material Sciences
- Photodynamic Therapy Application : A zinc phthalocyanine substituted with 5-bromo-4-methoxy-2-methylpyridine shows potential for use as a Type II photosensitizer in the treatment of cancer through photodynamic therapy. Its high singlet oxygen quantum yield is particularly notable for this application (Pişkin, Canpolat, & Öztürk, 2020).
Crystal Structure and Molecular Design
Crystal Structure Studies : Research into the crystal structures of compounds involving 5-bromo-4-methoxy-2-methylpyridine has provided insights into molecular configurations, intermolecular interactions, and potential applications in molecular design (Dong et al., 2015).
Schiff Base Compounds : The synthesis of Schiff base compounds using 5-bromo-4-methoxy-2-methylpyridine has been explored. These compounds have applications in areas such as antibacterial activities and materials science (Wang, Nong, Sht, & Qi, 2008).
Safety and Hazards
5-Bromo-4-methoxy-2-methylpyridine is associated with several hazards. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye irritation persists or skin irritation occurs .
Mécanisme D'action
Target of Action
It is known that brominated pyridines are often used in suzuki-miyaura coupling reactions , which suggests that the compound may interact with palladium catalysts and organoboron reagents in these reactions.
Mode of Action
5-Bromo-4-methoxy-2-methylpyridine likely participates in Suzuki-Miyaura coupling reactions . In these reactions, the bromine atom in the compound would be replaced by an organoboron reagent in the presence of a palladium catalyst. This reaction is a key step in the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Biochemical Pathways
Given its potential use in suzuki-miyaura coupling reactions , it can be inferred that the compound plays a role in the synthesis of complex organic molecules. These molecules could potentially affect various biochemical pathways, depending on their structure and function.
Result of Action
As a potential reagent in suzuki-miyaura coupling reactions , the compound could contribute to the synthesis of a wide range of organic molecules. The effects of these molecules would depend on their specific structures and functions.
Action Environment
The action, efficacy, and stability of 5-Bromo-4-methoxy-2-methylpyridine can be influenced by various environmental factors. For instance, the compound’s reactivity in Suzuki-Miyaura coupling reactions may be affected by the presence of other reagents, the temperature, and the pH of the reaction environment . Additionally, the compound’s stability may be influenced by factors such as light, heat, and moisture.
Propriétés
IUPAC Name |
5-bromo-4-methoxy-2-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-7(10-2)6(8)4-9-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSMZCZITQBBZGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00729840 | |
| Record name | 5-Bromo-4-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886372-61-8 | |
| Record name | 5-Bromo-4-methoxy-2-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00729840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methoxy-2-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



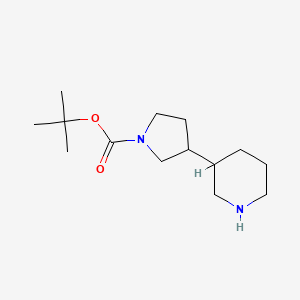
![tert-Butyl 2-Amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1397084.png)
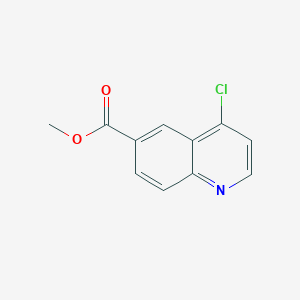
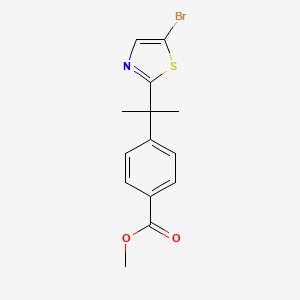

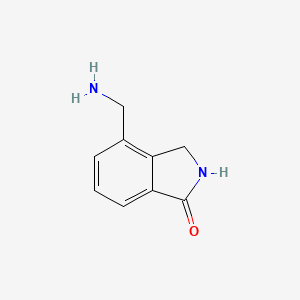
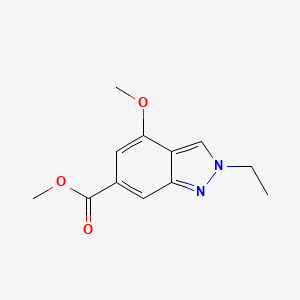


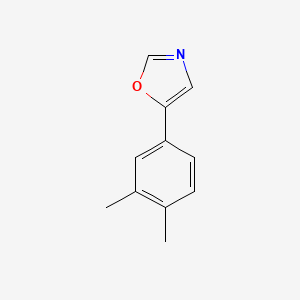
![tert-butyl N-[2-(oxiran-2-yl)ethyl]carbamate](/img/structure/B1397095.png)

![Methyl 4-bromo-3-methylthieno[2,3-C]pyridine-2-carboxylate](/img/structure/B1397103.png)
![2-(Thiophene-3-yl)imidazo[1,2-a]pyridine](/img/structure/B1397104.png)